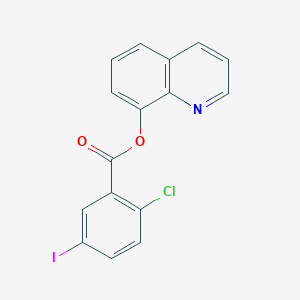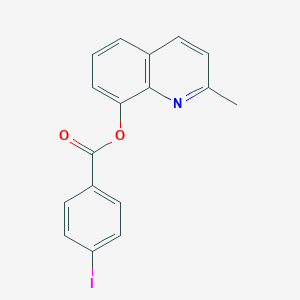
Quinolin-8-yl 2-chloro-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 2-chloro-5-iodobenzoate is an organic compound with the molecular formula C16H9ClINO2 and a molecular weight of 409.6 g/mol. This compound is characterized by the presence of both chlorine and iodine atoms on a benzoic acid moiety, which is esterified with quinolin-8-ol. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Quinolin-8-yl 2-chloro-5-iodobenzoate typically involves several steps:
Iodination: Starting with methyl anthranilate, an iodination reaction is carried out using an iodine compound to obtain ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The amino group is then converted to a chloro group via a Sandmeyer reaction, resulting in 2-chloro-5-iodobenzoate.
Hydrolysis: The ester is hydrolyzed using sodium hydroxide and ethanol to yield 2-chloro-5-iodobenzoic acid.
Esterification: Finally, the benzoic acid is esterified with quinolin-8-ol under appropriate conditions to form the desired ester.
Chemical Reactions Analysis
Quinolin-8-yl 2-chloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The ester can be subjected to oxidation or reduction reactions depending on the desired transformation. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Scientific Research Applications
Quinolin-8-yl 2-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The ester group allows it to penetrate cell membranes, where it can interact with enzymes or receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity to these targets, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Quinolin-8-yl 2-chloro-5-iodobenzoate can be compared with other halogenated benzoic acid esters, such as:
- 2-Chloro-5-bromo-benzoic acid quinolin-8-yl ester
- 2-Chloro-5-fluoro-benzoic acid quinolin-8-yl ester
- 2-Chloro-5-iodo-benzoic acid phenyl ester
These compounds share similar structural features but differ in their halogen substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of chlorine and iodine in this compound provides distinct properties that make it particularly useful in specific applications .
Properties
Molecular Formula |
C16H9ClINO2 |
|---|---|
Molecular Weight |
409.6g/mol |
IUPAC Name |
quinolin-8-yl 2-chloro-5-iodobenzoate |
InChI |
InChI=1S/C16H9ClINO2/c17-13-7-6-11(18)9-12(13)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |
InChI Key |
VUAIXZDACHUWMN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)I)Cl)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)I)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B408193.png)
![4-(2-Fluorophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B408195.png)
![2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B408196.png)
![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B408204.png)


![3-benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B408208.png)
![2-[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B408209.png)
![4-tert-butyl-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408211.png)

![4-tert-butyl-N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408213.png)
![4-tert-butyl-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408214.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B408215.png)
![4-tert-butyl-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408216.png)
